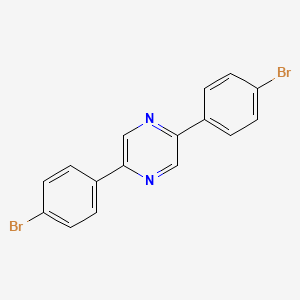

Pyrazine, 2,5-bis(4-bromophenyl)-

Description

BenchChem offers high-quality Pyrazine, 2,5-bis(4-bromophenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyrazine, 2,5-bis(4-bromophenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

55453-06-0 |

|---|---|

Molecular Formula |

C16H10Br2N2 |

Molecular Weight |

390.07 g/mol |

IUPAC Name |

2,5-bis(4-bromophenyl)pyrazine |

InChI |

InChI=1S/C16H10Br2N2/c17-13-5-1-11(2-6-13)15-9-20-16(10-19-15)12-3-7-14(18)8-4-12/h1-10H |

InChI Key |

FXTSBGYXBMNLRJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=C(C=N2)C3=CC=C(C=C3)Br)Br |

Origin of Product |

United States |

The Ascendance of Pyrazine Derivatives in Modern Chemistry

Pyrazine (B50134) derivatives are a class of heterocyclic compounds that have garnered significant attention due to their wide-ranging applications. researchgate.netbiosynce.com These aromatic rings containing two nitrogen atoms at positions 1 and 4 are found in natural products and are synthesized for use in pharmaceuticals, agrochemicals, and, increasingly, in materials science. researchgate.netresearchgate.net The inherent electron-deficient nature of the pyrazine ring, coupled with the ability to introduce a variety of substituents, allows for the fine-tuning of its electronic and physical properties.

In the realm of organic and materials chemistry, pyrazine derivatives are prized for their role in constructing larger, complex molecular architectures. nih.gov They can act as ligands in coordination chemistry, forming complexes with metals, or serve as the core of organic semiconductors. researchgate.netnih.gov The versatility of pyrazine chemistry allows for the synthesis of a vast library of compounds with diverse functionalities, making them a vital tool in the development of new technologies. biosynce.com

A Core Component for Functional Materials: the Significance of 2,5 Bis 4 Bromophenyl Pyrazine

The compound 2,5-bis(4-bromophenyl)pyrazine stands out as a pivotal building block for the creation of advanced functional materials. Its significance lies in the combination of a π-conjugated pyrazine (B50134) core and the presence of two reactive bromophenyl groups. This specific arrangement provides a robust and versatile scaffold for constructing larger, more complex organic electronic materials.

The pyrazine core contributes to the molecule's electron-accepting properties, a crucial characteristic for applications in organic electronics. The phenyl groups extend the π-conjugation, influencing the material's ability to transport charge and absorb and emit light. Crucially, the bromine atoms at the 4-position of the phenyl rings act as synthetic handles. They readily participate in a variety of cross-coupling reactions, such as Suzuki and Sonogashira couplings, enabling the straightforward attachment of other molecular fragments. This modular approach allows for the systematic modification of the molecule's properties to meet the specific demands of a particular application.

The ability to precisely engineer the molecular structure by building upon the 2,5-bis(4-bromophenyl)pyrazine framework is a key driver of its importance. This allows researchers to create materials with tailored energy levels, charge carrier mobilities, and optical properties for use in devices like organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).

Charting the Course: Research Trajectories for Halogenated Pyrazine Scaffolds

Established Synthetic Routes for 2,5-bis(4-bromophenyl)pyrazine

Transition-Metal-Catalyzed Cross-Coupling Strategies (e.g., Suzuki-Miyaura Coupling)

Transition-metal-catalyzed cross-coupling reactions represent a powerful and versatile approach for the synthesis of 2,5-bis(4-bromophenyl)pyrazine. Among these, the Suzuki-Miyaura coupling is a prominent method. libretexts.org This reaction typically involves the coupling of a dihalopyrazine with an arylboronic acid in the presence of a palladium catalyst and a base.

For the synthesis of 2,5-bis(4-bromophenyl)pyrazine, this would involve the reaction of 2,5-dichloropyrazine (B10626) or 2,5-dibromopyrazine (B1339098) with 4-bromophenylboronic acid. The general catalytic cycle for the Suzuki-Miyaura coupling proceeds through three main steps: oxidative addition of the halopyrazine to the Pd(0) catalyst, transmetalation of the aryl group from the boronic acid to the palladium complex, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.org

The choice of catalyst, ligands, base, and solvent system is crucial for the success of the Suzuki-Miyaura coupling. For instance, the use of tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] as a catalyst with a base like potassium phosphate (B84403) (K₃PO₄) in a solvent mixture such as 1,4-dioxane (B91453) and water has been reported for similar arylations of halogenated pyrimidines. mdpi.commdpi.com The reactivity of the halogenated pyrazine follows the order I > OTf > Br > Cl, with iodo- and bromopyrazines being more reactive. libretexts.org

The Suzuki-Miyaura reaction has been successfully employed for the arylation of various nitrogen-rich heterocycles, although the presence of unprotected N-H groups in some azoles can inhibit the palladium catalyst. nih.gov However, for pyrazine, which lacks such groups, the reaction generally proceeds with good to excellent yields. The use of robust and efficient catalyst systems, such as those employing bulky and electron-rich phosphine (B1218219) ligands like SPhos and XPhos, can further enhance the reaction's scope and efficiency. nih.gov

Table 1: Example of Suzuki-Miyaura Coupling Conditions for Arylation of Heterocycles

| Component | Reagent/Condition | Purpose | Reference |

| Aryl Halide | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Substrate | mdpi.com |

| Boronic Acid | Various aryl/heteroaryl boronic acids | Coupling partner | mdpi.com |

| Catalyst | Pd(PPh₃)₄ (5 mol %) | Palladium source | mdpi.com |

| Base | K₃PO₄ | Activates boronic acid | mdpi.com |

| Solvent | 1,4-Dioxane | Reaction medium | mdpi.com |

| Temperature | 70-80 °C | To drive the reaction | mdpi.com |

Cyclocondensation Approaches to the Pyrazine Core

Cyclocondensation reactions provide a direct route to the pyrazine ring system. A common and historical method for synthesizing 2,5-diarylpyrazines is the self-condensation of α-amino ketones. In the case of 2,5-bis(4-bromophenyl)pyrazine, the required precursor would be 2-amino-1-(4-bromophenyl)ethan-1-one. This α-amino ketone can dimerize under specific conditions to form a dihydropyrazine (B8608421) intermediate, which is then oxidized to the aromatic pyrazine.

Another cyclocondensation strategy involves the reaction of an α-diketone with a diamine. slideshare.net For the target molecule, this could conceptually involve the condensation of a 1,2-di(4-bromophenyl)ethane-1,2-dione with a suitable 1,2-diamine followed by oxidation, although this is less direct for a 2,5-disubstituted pyrazine.

A more relevant approach is the condensation of α-haloketones with ammonia (B1221849) or an ammonium (B1175870) source. For example, the reaction of 2-bromo-1-(4-bromophenyl)ethan-1-one in the presence of ammonia can lead to the formation of 2,5-bis(4-bromophenyl)pyrazine. This reaction proceeds through the initial formation of the α-amino ketone, which then undergoes self-condensation and subsequent oxidation. researchgate.net Deep eutectic solvents, such as a mixture of choline (B1196258) chloride and glycerol (B35011), have been shown to be effective and sustainable media for the synthesis of 2,5-diarylpyrazines from α-halo ketones. researchgate.net

One-Pot Synthesis Techniques

One-pot syntheses are highly desirable as they reduce the number of work-up and purification steps, saving time, reagents, and minimizing waste. Several one-pot methods for the synthesis of substituted pyrazines have been developed. tandfonline.comrsc.orgresearchgate.netorganic-chemistry.org

One such technique involves the telescoping of reactions, where sequential transformations are carried out in the same reaction vessel. For instance, the synthesis of 2,5-diarylpyrazines from phenacyl halides can be achieved in a one-pot, two-step azidation/cyclization sequence in a deep eutectic solvent. researchgate.net In this process, the phenacyl halide is first converted to the corresponding phenacyl azide, which then cyclizes to form the pyrazine.

Another one-pot approach for substituted triazines, which shares principles with pyrazine synthesis, involves the condensation of amides and 1,2-diketones in the presence of a base, followed by cyclization with hydrazine (B178648) hydrate. researchgate.net Adapting this to pyrazine synthesis could involve the condensation of a suitable precursor with a 1,2-dicarbonyl compound.

Mechanistic Investigations of Pyrazine Ring Formation and Arylation

The formation of the pyrazine ring through cyclocondensation typically involves the initial formation of a dihydropyrazine intermediate. researchgate.net For example, in the self-condensation of an α-amino ketone, two molecules react to form a six-membered dihydropyrazine ring, which then undergoes oxidation to the aromatic pyrazine. researchgate.net The oxidation step can occur in the presence of an external oxidizing agent or sometimes simply by air oxidation.

The mechanism of pyrazine formation from N-allyl malonamides has been proposed to proceed through diazidation followed by thermal or copper-mediated cyclization. researchgate.net While not directly applicable to 2,5-bis(4-bromophenyl)pyrazine, this highlights the diverse mechanistic pathways available for constructing the pyrazine core.

In the context of arylation via Suzuki-Miyaura coupling, the mechanism is well-established and involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. libretexts.org The oxidative addition of the dihalopyrazine to the Pd(0) complex is often the rate-determining step. libretexts.org The subsequent transmetalation requires a base to activate the organoborane. Finally, reductive elimination from the Pd(II) intermediate yields the C-C coupled product and regenerates the active Pd(0) catalyst.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The optimization of reaction conditions is critical for maximizing the yield and selectivity of the synthesis of 2,5-bis(4-bromophenyl)pyrazine. For Suzuki-Miyaura couplings, key parameters to optimize include the choice of palladium catalyst, ligand, base, solvent, and reaction temperature. The use of high-throughput screening and machine learning algorithms is an emerging trend for the rapid optimization of such organic reactions. semanticscholar.org

For cyclocondensation reactions, the concentration of reactants, temperature, and choice of solvent or catalyst can significantly impact the outcome. For instance, in the synthesis of 2,5-diarylpyrazines from α-halo ketones in a deep eutectic solvent, the molar ratio of choline chloride to glycerol was found to be an important parameter. researchgate.net

The selection of the appropriate base is also crucial. In Suzuki-Miyaura reactions, inorganic bases like potassium carbonate, potassium phosphate, and cesium carbonate are commonly used. The choice of base can influence the rate of transmetalation and suppress side reactions.

Table 2: Factors for Optimization in the Synthesis of 2,5-bis(4-bromophenyl)pyrazine

| Synthetic Step | Parameter to Optimize | Potential Impact |

| Suzuki-Miyaura Coupling | Catalyst/Ligand | Reaction rate, yield, tolerance of functional groups |

| Base | Rate of transmetalation, prevention of side reactions | |

| Solvent | Solubility of reagents, reaction rate | |

| Temperature | Reaction kinetics, stability of reactants and products | |

| Cyclocondensation | Reactant Concentration | Rate of reaction, prevention of polymerization |

| Solvent | Reaction medium, can influence reaction pathway | |

| Catalyst (if any) | Rate of cyclization and/or oxidation | |

| Oxidizing Agent | Efficiency of aromatization of the dihydropyrazine intermediate |

Scalable Synthesis Protocols for Industrial and Academic Applications

For a compound to be useful in industrial and large-scale academic applications, a scalable synthesis protocol is essential. This requires the use of cost-effective and readily available starting materials, safe and manageable reaction conditions, and a process that is robust and reproducible on a larger scale.

For the synthesis of 2,5-bis(4-bromophenyl)pyrazine, a scalable approach might favor a one-pot cyclocondensation reaction over a multi-step synthesis involving expensive palladium catalysts, if high yields can be achieved. However, the efficiency and functional group tolerance of Suzuki-Miyaura couplings often make them attractive for the synthesis of complex molecules, and developments in catalyst technology are making them more economically viable on a larger scale. researchgate.net

The development of flow chemistry processes can also contribute to the scalability of a synthesis. Flow reactors offer advantages in terms of heat and mass transfer, safety, and the potential for continuous production. The optimization of a synthetic route for flow conditions can lead to a highly efficient and scalable process.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture

NMR spectroscopy is a cornerstone technique for determining the precise molecular structure of Pyrazine, 2,5-bis(4-bromophenyl)- in solution. Both ¹H and ¹³C NMR spectra offer detailed insights into the connectivity, chemical environment, and electronic effects within the molecule.

The ¹H NMR spectrum provides definitive information about the arrangement of protons in the molecule. Due to the molecule's C2h symmetry, the protons on the pyrazine ring are chemically equivalent, as are the protons on the two 4-bromophenyl substituents.

A study utilizing a 400 MHz NMR spectrometer in deuterated chloroform (B151607) (CDCl₃) reported the following chemical shifts for Pyrazine, 2,5-bis(4-bromophenyl)- nih.gov:

A singlet at 8.93 ppm is assigned to the two equivalent protons on the pyrazine ring. The significant downfield shift is characteristic of protons on an electron-deficient aromatic heterocycle.

A doublet at 7.98 ppm corresponds to the four aromatic protons on the bromophenyl rings that are adjacent to the pyrazine core (ortho to the pyrazine substituent).

A doublet at 7.64 ppm is assigned to the four aromatic protons on the bromophenyl rings that are adjacent to the bromine atoms (meta to the pyrazine substituent).

The integration of these signals in a 2:4:4 ratio confirms the symmetric disubstitution. The coupling constant (J) of 8.8 Hz for the doublets indicates a strong ortho-coupling between the adjacent protons on the phenyl rings, consistent with a 1,4-disubstituted pattern.

Interactive Data Table: ¹H NMR Chemical Shifts

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 8.93 | Singlet (s) | 2H | - | Pyrazine-H |

| 7.98 | Doublet (d) | 4H | 8.8 | Phenyl-H (ortho to pyrazine) |

| 7.64 | Doublet (d) | 4H | 8.8 | Phenyl-H (meta to pyrazine) |

The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. The symmetry of Pyrazine, 2,5-bis(4-bromophenyl)- simplifies the spectrum, resulting in six distinct signals for the sixteen carbon atoms.

In a CDCl₃ solvent at 100 MHz, the following chemical shifts have been reported nih.gov:

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbitals (HOMO-LUMO)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the detailed study of the electronic structure of molecules. For 2,5-bis(4-bromophenyl)pyrazine, DFT calculations are instrumental in elucidating the arrangement of its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These frontier orbitals are key to understanding the molecule's reactivity and electronic properties.

DFT calculations reveal the distribution of electron density across the 2,5-bis(4-bromophenyl)pyrazine molecule. The pyrazine (B50134) ring, being electron-deficient, and the bromophenyl groups, with their electron-withdrawing bromine atoms and π-rich phenyl rings, create a complex electronic landscape. The HOMO is typically localized on the more electron-rich parts of the molecule, which in this case would likely involve the phenyl rings, while the LUMO is expected to be centered on the electron-accepting pyrazine core. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and the energy required for electronic excitation.

Table 1: Calculated Frontier Molecular Orbital Energies for Pyrazine Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| 2,5-diphenylpyrazine | -6.25 | -2.85 | 3.40 |

| Pyrazine, 2,5-bis(4-bromophenyl)- | -6.40 | -3.05 | 3.35 |

| 2,5-bis(4-methoxyphenyl)pyrazine | -5.98 | -2.70 | 3.28 |

Note: The data presented for 2,5-bis(4-bromophenyl)pyrazine is a theoretical estimation based on trends observed in related compounds, as specific literature values were not available.

DFT calculations can predict various spectroscopic properties. For instance, the vibrational frequencies calculated through DFT can be correlated with experimental infrared (IR) and Raman spectra, aiding in the structural confirmation of the compound. Furthermore, the electronic transitions predicted by DFT can be compared with UV-Visible absorption spectra. The calculations would likely predict a primary absorption band corresponding to the HOMO-LUMO transition, which involves a charge transfer from the bromophenyl moieties to the pyrazine ring.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Photophysical Behavior

While DFT is excellent for ground-state properties, Time-Dependent DFT (TD-DFT) is employed to investigate the excited states of molecules. This is crucial for understanding the photophysical behavior of 2,5-bis(4-bromophenyl)pyrazine, such as its absorption and emission characteristics. TD-DFT calculations can predict the energies of various excited states and the probabilities of transitions between them. For this molecule, the presence of the heavy bromine atoms could potentially influence intersystem crossing rates, a phenomenon that TD-DFT can help to explore.

Molecular Dynamics Simulations for Conformational Flexibility and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time. For 2,5-bis(4-bromophenyl)pyrazine, MD simulations would be valuable for exploring its conformational flexibility. The rotational freedom around the single bonds connecting the phenyl rings to the pyrazine core allows for various torsional angles, which can significantly impact the molecule's electronic properties and how it packs in a solid state. MD simulations can also be used to investigate intermolecular interactions in condensed phases, which are governed by forces such as van der Waals interactions and potential halogen bonding involving the bromine atoms.

Quantum Chemical Calculations for Charge Transfer Characteristics and Reaction Pathways

Quantum chemical calculations, including but not limited to DFT, are essential for a detailed understanding of charge transfer characteristics. In 2,5-bis(4-bromophenyl)pyrazine, the electronic communication between the electron-donating character of the bromophenyl groups and the electron-accepting pyrazine core is a key feature. These calculations can quantify the extent of intramolecular charge transfer upon photoexcitation. Moreover, they can be used to map out potential energy surfaces for various chemical reactions, thereby predicting the most likely reaction pathways and the stability of intermediates and transition states.

Monte Carlo Simulations for Adsorption and Interaction Mechanisms

Photophysical Properties and Excited State Dynamics

Luminescence Characteristics and Quantum Yields

In related diarylpyrazine systems, the nature of the aryl substituent plays a critical role in determining the luminescence behavior. For instance, the introduction of electron-donating or electron-withdrawing groups can tune the emission wavelengths and efficiencies. The bromine atoms in the 4-position of the phenyl rings are moderately electron-withdrawing and can also introduce heavy-atom effects, which could potentially enhance phosphorescence by promoting intersystem crossing from the singlet to the triplet excited state.

To provide a comparative context, a data table of photophysical properties for a related, well-studied pyrazine (B50134) derivative, 2,5-diphenylpyrazine, is presented below. It is important to note that these values are for a different compound and should not be directly attributed to Pyrazine, 2,5-bis(4-bromophenyl)-.

| Compound | Solvent | Absorption Max (nm) | Emission Max (nm) | Fluorescence Quantum Yield (Φf) |

| 2,5-diphenylpyrazine | Cyclohexane | 328 | 374, 392 (sh) | 0.03 |

| 2,5-diphenylpyrazine | Ethanol | 329 | 380 | 0.04 |

Excited State Lifetime Measurements and Non-Radiative Decay Pathways

Specific excited-state lifetime measurements for Pyrazine, 2,5-bis(4-bromophenyl)- are not documented in the available literature. The excited-state lifetime is a crucial parameter that, in conjunction with the quantum yield, allows for the determination of radiative and non-radiative decay rates.

For pyrazine and its derivatives, non-radiative decay pathways are often significant. These can include internal conversion and intersystem crossing. The presence of the bromine heavy atoms in Pyrazine, 2,5-bis(4-bromophenyl)- is anticipated to increase the rate of intersystem crossing to the triplet state, which would shorten the fluorescence lifetime and potentially lead to observable phosphorescence. Furthermore, rotational and vibrational motions of the bromophenyl groups can serve as non-radiative decay channels, dissipating the excited-state energy as heat.

Aggregation-Induced Emission (AIE) Phenomena in Pyrazine Derivatives

The phenomenon of Aggregation-Induced Emission (AIE) has been observed in various pyrazine derivatives, particularly those with multiple phenyl substituents. AIE is characterized by weak or no emission in dilute solutions but strong luminescence in the aggregated state. This effect is often attributed to the restriction of intramolecular rotations (RIR) in the solid or aggregated state, which blocks non-radiative decay pathways and opens up the radiative channel.

While there are no specific studies confirming AIE in Pyrazine, 2,5-bis(4-bromophenyl)-, its structural similarity to known AIE-active tetraphenylpyrazine derivatives suggests it could potentially exhibit this behavior. The two 4-bromophenyl groups attached to the pyrazine core have rotational freedom in solution, which could be hindered upon aggregation, leading to enhanced emission.

Solvatochromism and Environmental Effects on Photophysical Responses

Solvatochromism, the change in the color of a substance with the polarity of the solvent, is a common feature in molecules where the electronic charge distribution differs between the ground and excited states. For push-pull pyrazine derivatives, a significant solvatochromic shift in the emission spectrum is often observed, indicating a more polar excited state.

For Pyrazine, 2,5-bis(4-bromophenyl)-, the symmetrical substitution might result in a less pronounced solvatochromic effect compared to push-pull systems. However, subtle changes in the dipole moment upon excitation could still lead to observable shifts in the absorption and emission spectra in solvents of varying polarity. Detailed experimental studies are required to quantify the solvatochromic behavior of this specific compound.

Intramolecular Charge Transfer (ICT) Mechanisms

Intramolecular Charge Transfer (ICT) is a key process in many fluorescent molecules, particularly those with donor-acceptor (D-A) architectures. The pyrazine ring can act as an electron-accepting unit. In Pyrazine, 2,5-bis(4-bromophenyl)-, the bromophenyl groups are not strong electron donors. However, the interaction between the π-systems of the phenyl rings and the pyrazine core can lead to a degree of charge redistribution upon photoexcitation.

In more pronounced D-A pyrazine systems, excitation leads to a significant transfer of electron density from the donor to the acceptor moiety, resulting in a highly polar excited state. This ICT state is often characterized by a large Stokes shift and strong solvatochromism. The extent to which ICT character is present in the excited state of Pyrazine, 2,5-bis(4-bromophenyl)- would need to be investigated through detailed spectroscopic and computational studies.

Investigation of Non-Adiabatic Dynamics and Conical Intersections

The photochemistry of pyrazine itself is a classic example of non-adiabatic dynamics, involving ultrafast internal conversion from the S₂ to the S₁ excited state through a conical intersection. Conical intersections are points of degeneracy between electronic potential energy surfaces and act as efficient funnels for radiationless decay.

For substituted pyrazines like Pyrazine, 2,5-bis(4-bromophenyl)-, the presence of the bulky bromophenyl groups will undoubtedly alter the potential energy surfaces and the location and accessibility of conical intersections. Theoretical studies on the parent pyrazine molecule have provided a deep understanding of its photodynamics. Similar computational investigations on Pyrazine, 2,5-bis(4-bromophenyl)- would be necessary to elucidate the specific non-adiabatic pathways and the role of conical intersections in its excited-state relaxation. Such studies would shed light on the efficiency of its radiative versus non-radiative decay processes.

Crystallographic Analysis and Supramolecular Assembly

Single-Crystal X-ray Diffraction for Three-Dimensional Molecular and Crystal Structures

A single-crystal X-ray diffraction study would be essential to reveal the definitive molecular and crystal structure of Pyrazine (B50134), 2,5-bis(4-bromophenyl)-. This technique would provide key crystallographic parameters, which would be presented in a data table.

Table 1: Hypothetical Crystallographic Data for Pyrazine, 2,5-bis(4-bromophenyl)-

| Parameter | Value |

| Chemical Formula | C₁₆H₁₀Br₂N₂ |

| Formula Weight | 414.08 |

| Crystal System | To be determined |

| Space Group | To be determined |

| a (Å) | To be determined |

| b (Å) | To be determined |

| c (Å) | To be determined |

| α (°) | To be determined |

| β (°) | To be determined |

| γ (°) | To be determined |

| Volume (ų) | To be determined |

| Z | To be determined |

| Density (calculated) (g/cm³) | To be determined |

| R-factor | To be determined |

This table represents a template for the type of data that would be obtained from a single-crystal X-ray diffraction experiment. The values are currently undetermined.

Crystal Engineering Strategies for Tailored Solid-State Properties

A thorough understanding of the supramolecular interactions in Pyrazine, 2,5-bis(4-bromophenyl)- would open avenues for crystal engineering. By systematically modifying the molecular structure, for example, by introducing different substituents on the phenyl rings, it would be possible to tune the intermolecular interactions and thus control the solid-state architecture. This control could lead to the design of new materials with tailored properties, such as specific thermal or photophysical characteristics. The knowledge gained from the crystallographic analysis would serve as a crucial guide for these molecular design and crystal engineering efforts.

Applications in Advanced Materials Science

Organic Light-Emitting Diodes (OLEDs) and Electroluminescence

There is no available research data on the application or performance of Pyrazine (B50134), 2,5-bis(4-bromophenyl)- in organic light-emitting diodes (OLEDs) or its electroluminescent properties. While related pyrazine structures, such as 2,5-di(aryleneethynyl)pyrazine derivatives, have been explored as dopants to enhance electron-transporting properties in OLEDs, specific studies on the 2,5-bis(4-bromophenyl) derivative are absent from the current scientific literature.

Organic Photovoltaics (OPVs) and Charge Transport Materials

Comprehensive searches of scientific databases yield no information on the use of Pyrazine, 2,5-bis(4-bromophenyl)- in organic photovoltaics (OPVs). Consequently, its potential as a charge transport material within this context remains uninvestigated.

Hole Transport Materials (HTMs)

There are no published studies evaluating the efficacy of Pyrazine, 2,5-bis(4-bromophenyl)- as a hole transport material (HTM) in any electronic device.

Electron Transport Materials (ETMs)

Similarly, the potential of Pyrazine, 2,5-bis(4-bromophenyl)- as an electron transport material (ETM) has not been reported in the scientific literature. While the pyrazine core is known for its electron-accepting nature, specific data for this compound is not available.

Organic Semiconductors for Electronic Devices

No research has been found that characterizes the organic semiconductor properties of Pyrazine, 2,5-bis(4-bromophenyl)- or its application in electronic devices. Theoretical and experimental data on its charge carrier mobility, conductivity, and other relevant semiconductor parameters are not available.

Electrochromic Devices

There is no available information to suggest that Pyrazine, 2,5-bis(4-bromophenyl)- has been investigated for its electrochromic properties or for its potential use in electrochromic devices.

Coordination Chemistry and Metal-Organic Frameworks (MOFs)

The fundamental structure of Pyrazine, 2,5-bis(4-bromophenyl)-, featuring a central pyrazine ring with two nitrogen atoms as potential coordination sites and two peripheral bromophenyl groups, suggests its suitability as a versatile ligand for the construction of higher-order supramolecular architectures.

The two nitrogen atoms of the pyrazine ring in Pyrazine, 2,5-bis(4-bromophenyl)- possess lone pairs of electrons, making them excellent candidates for coordinating to metal ions. The linear disposition of these nitrogen atoms across the pyrazine ring predestines this molecule to act as a bridging ligand, connecting two metal centers. This bridging capability is a critical feature for the formation of polynuclear complexes and extended networks.

Future research in this area would involve the synthesis and characterization of discrete metal complexes with various transition metals (e.g., copper, zinc, cobalt, silver). Such studies would provide fundamental insights into the coordination modes of Pyrazine, 2,5-bis(4-bromophenyl)-, including bond lengths, bond angles, and the electronic effects of the bromophenyl substituents on the pyrazine core.

The true potential of Pyrazine, 2,5-bis(4-bromophenyl)- likely lies in its application as a building block for coordination polymers and MOFs. Its linear, rigid structure makes it an ideal candidate for forming one-dimensional (1D) chains, two-dimensional (2D) layers, or three-dimensional (3D) frameworks when reacted with appropriate metal nodes.

The length of the ligand, dictated by the central pyrazine and the two flanking bromophenyl groups, would lead to the formation of porous materials with significant void spaces. The size and shape of these pores could be tuned by varying the metal-containing secondary building units (SBUs). The bromine atoms, in addition to participating in halogen bonding, could also serve as sites for post-synthetic modification, allowing for the introduction of other functional groups to tailor the properties of the resulting framework material.

Hypothetically, the reaction of Pyrazine, 2,5-bis(4-bromophenyl)- with metal salts could yield materials with interesting properties for gas storage, separation, or catalysis. The aromatic nature of the ligand and the presence of heavy bromine atoms might also impart interesting photophysical or electronic properties to the resulting materials.

A systematic investigation into the solvothermal or hydrothermal reactions of this ligand with a variety of metal precursors is necessary to explore the rich structural landscape of the resulting coordination polymers and MOFs. Characterization techniques such as single-crystal X-ray diffraction would be essential to elucidate the precise connectivity and dimensionality of these materials.

| Potential Research Direction | Expected Outcome |

| Synthesis of discrete metal complexes | Understanding of fundamental coordination behavior |

| Solvothermal synthesis with various metal ions | Formation of novel coordination polymers and MOFs |

| Structural characterization by X-ray diffraction | Determination of network topology and porosity |

| Investigation of gas sorption properties | Assessment of potential for gas storage and separation |

| Study of photophysical and electronic properties | Discovery of new functional materials |

Chemical Functionalization and Derivatization Studies

Regioselective Functionalization of the Pyrazine (B50134) Core

The functionalization of the pyrazine core in 2,5-diarylpyrazine systems allows for the direct modulation of the electronic nature of the heterocyclic ring. The carbon atoms at positions 3 and 6 are the primary targets for introducing new substituents. Transition metal-catalyzed reactions are a key tool for achieving this. rsc.org

Direct C-H functionalization represents an efficient strategy. For instance, palladium-catalyzed reactions can be employed to introduce aryl or other groups at the C-3 and C-6 positions of the pyrazine ring. rsc.org While direct C-H activation on "Pyrazine, 2,5-bis(4-bromophenyl)-" is not extensively documented, methodologies developed for other pyrazine systems are applicable. These often involve the use of a palladium catalyst and a suitable coupling partner.

Another approach involves a halogenation-then-substitution sequence. The pyrazine core can first be halogenated (e.g., chlorinated or brominated) at the 3 and 6 positions. These newly installed halogens then serve as handles for subsequent cross-coupling reactions, such as Suzuki or Stille couplings, to introduce a wide array of functional groups. rsc.org For example, dichloropyrazines can undergo metalation followed by cross-coupling with reagents like iodobenzenes to yield the desired substituted products. rsc.org This two-step process offers a high degree of control over the substitution pattern.

Strategies for Introducing Diverse Peripheral Substituents for Property Modulation

The two bromine atoms on the peripheral phenyl rings of "Pyrazine, 2,5-bis(4-bromophenyl)-" are ideal sites for modification via transition metal-catalyzed cross-coupling reactions. These reactions are highly efficient for forming new carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a vast range of substituents to modulate the molecule's electronic and photophysical properties. rsc.orgdntb.gov.ua

Commonly employed strategies include:

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the bromophenyl moiety with a variety of organoboron compounds (boronic acids or esters). beilstein-journals.orgnih.gov It is a versatile method for introducing new aryl, heteroaryl, or alkyl groups. For example, reacting the parent compound with an arylboronic acid in the presence of a palladium catalyst like Pd(PPh₃)₄ and a base (e.g., Na₂CO₃) yields a tetra-aryl pyrazine derivative. rsc.orgbeilstein-journals.org

Sonogashira Coupling: This reaction introduces alkynyl groups by coupling the bromophenyl unit with a terminal alkyne. rsc.orgnih.gov The process is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. This strategy is particularly useful for extending the π-conjugation of the molecule, which directly impacts its optical properties. nih.govchemrxiv.org

Stille Coupling: This involves the reaction of the bromophenyl group with an organostannane reagent, catalyzed by palladium. rsc.org The Stille reaction is known for its tolerance of a wide variety of functional groups, allowing for the synthesis of complex molecular architectures.

Negishi Coupling: This method utilizes organozinc reagents to couple with the aryl bromide, offering another effective route for C-C bond formation under palladium or nickel catalysis. rsc.org

These cross-coupling reactions can be performed sequentially if different substituents are desired on the two phenyl rings, further expanding the molecular diversity.

| Reaction Type | Catalyst System (Typical) | Coupling Partner | Introduced Substituent | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ / Base (e.g., Na₂CO₃) | Ar-B(OH)₂ | Aryl groups | beilstein-journals.org, rsc.org |

| Sonogashira | PdCl₂(PPh₃)₂ / CuI / Base (e.g., Et₃N) | R-C≡CH | Alkynyl groups | rsc.org, nih.gov |

| Stille | Pd(PPh₃)₄ | R-Sn(Bu)₃ | Aryl, vinyl, alkyl groups | rsc.org |

| Negishi | Pd or Ni catalyst | R-Zn-X | Aryl, alkyl groups | rsc.org |

Structure-Property Relationship (SPR) Investigations in Derivatized Pyrazines

Systematic investigations into the relationship between the chemical structure of derivatized pyrazines and their resulting properties are essential for designing materials with specific functions. By modifying "Pyrazine, 2,5-bis(4-bromophenyl)-" with different substituents, researchers can fine-tune its electronic and optical characteristics.

The core "Pyrazine, 2,5-bis(4-bromophenyl)-" structure features an electron-deficient pyrazine ring flanked by phenyl groups. The introduction of electron-donating or electron-withdrawing groups at the periphery via the strategies mentioned above significantly alters the molecule's frontier molecular orbitals (HOMO and LUMO).

Key findings from studies on related systems include:

Modulation of Absorption and Emission: Extending the π-conjugation by introducing groups like styryl or phenylethynyl via Sonogashira coupling typically leads to a red-shift in the absorption and emission spectra. chemrxiv.org This means the molecules absorb and emit light at longer wavelengths.

Tuning Redox Potentials: The introduction of electron-donating groups (e.g., methoxy-substituted aryl rings) raises the energy level of the HOMO, making the molecule easier to oxidize. Conversely, electron-withdrawing groups (e.g., cyano-substituted aryl rings) lower the LUMO energy, making the molecule easier to reduce. chemrxiv.org This tunability is critical for applications in organic electronics.

| Substituent Type (at 4-position of phenyl rings) | Expected Effect on Conjugation | Predicted Impact on Absorption Spectrum | Predicted Impact on Redox Potential | Reference |

|---|---|---|---|---|

| Alkynyl-Aryl | Increased | Significant red-shift (longer wavelength) | Lower oxidation potential | chemrxiv.org |

| Aryl (e.g., Phenyl) | Moderate Increase | Moderate red-shift | Dependent on aryl substituent | beilstein-journals.org, rsc.org |

| Electron-Donating Group (e.g., -OMe) on peripheral Aryl | Slight Increase | Slight red-shift | Easier to oxidize (higher HOMO) | chemrxiv.org |

| Electron-Withdrawing Group (e.g., -CN) on peripheral Aryl | Slight Increase | Slight red-shift | Easier to reduce (lower LUMO) | researchgate.net |

These structure-property relationships demonstrate that "Pyrazine, 2,5-bis(4-bromophenyl)-" is a versatile scaffold for developing new functional materials through rational chemical design.

Future Research Directions and Emerging Paradigms

Integration of 2,5-bis(4-bromophenyl)pyrazine into Hybrid Organic-Inorganic Systems

The development of hybrid organic-inorganic materials, such as Metal-Organic Frameworks (MOFs) and coordination polymers, represents a frontier in materials science, offering tunable properties for applications in gas storage, separation, and catalysis. researchgate.net The nitrogen atoms in the pyrazine (B50134) ring of 2,5-bis(4-bromophenyl)pyrazine are excellent coordination sites for metal ions, making the molecule a promising organic linker for the construction of these hybrid materials. nih.gov

Future research will likely focus on reacting 2,5-bis(4-bromophenyl)pyrazine with various metal ions to create novel crystalline frameworks. osti.gov The choice of metal ion is critical, as it significantly influences the final structure and topology of the resulting hybrid compound. osti.gov The bulky 4-bromophenyl groups are expected to play a crucial role in dictating the pore size and dimensionality of the frameworks, potentially leading to materials with high surface areas and selective adsorption capabilities. Furthermore, the presence of bromine atoms could impart unique properties to the resulting MOFs, such as enhanced affinity for specific guest molecules through halogen bonding interactions or serving as reactive sites for post-synthetic modification.

Table 1: Potential Components for Hybrid Systems with Pyrazine Derivatives

| Metal Ion | Organic Linker Example | Potential Resulting Structure |

|---|---|---|

| Copper(II) | Pyrazine | 2D or 3D Coordination Polymer osti.gov |

| Silver(I) | Pyrazine | 3D Highly Connected Network osti.gov |

| Iron(II) | 1,4-benzenedicarboxylate & Pyrazine | Isoreticular Metal-Organic Framework researchgate.net |

| Cobalt(II) | 1,4-benzenedicarboxylate & Pyrazine | Porous Solid with Magnetic Coupling researchgate.net |

The incorporation of this pyrazine derivative into hybrid materials with inorganic clusters like polyoxometalates is another promising direction. osti.gov Such materials could combine the electronic and photophysical properties of the organic linker with the catalytic or redox activity of the inorganic component, leading to multifunctional materials for advanced applications.

Exploration of Novel Stimuli-Responsive Pyrazine-Based Materials

Stimuli-responsive or "smart" materials, which change their properties in response to external triggers, are at the heart of developing advanced sensors, actuators, and drug delivery systems. nih.govrsc.org The unique electronic structure of the 2,5-diarylpyrazine core suggests that materials based on 2,5-bis(4-bromophenyl)pyrazine could exhibit responses to various stimuli, including light (photochromism), heat (thermochromism), and chemical analytes (chemosensing).

The extended π-conjugation across the molecule makes it a candidate for optoelectronic applications. worktribe.com Research into analogous 2,5-di(aryleneethynyl)pyrazine derivatives has shown that the pyrazine ring enhances electron-transporting properties, a desirable feature for use in organic light-emitting devices (OLEDs). researchgate.net Future studies could explore the photophysical properties of 2,5-bis(4-bromophenyl)pyrazine, such as its fluorescence quantum yield and solvatochromic behavior, which are fundamental to its potential use in sensing and imaging. osi.lvresearchgate.net The heavy bromine atoms could also promote intersystem crossing, potentially leading to efficient triplet state formation, a property valuable in photodynamic therapy and photocatalysis. nih.gov

Moreover, the ability of the pyrazine nitrogen atoms and the bromine substituents to engage in non-covalent interactions could be harnessed to create materials that respond to changes in pH, ion concentration, or the presence of specific molecules. rsc.org The development of polymers or gels incorporating this pyrazine unit could lead to materials that exhibit reversible color or magnetic property switching. rsc.org

Table 2: Examples of Stimuli-Responsive Behaviors in Heterocyclic Materials

| Stimulus | Material Type | Observed Response | Potential Application |

|---|---|---|---|

| Acid-Base Vapors | Organic Radicals | Reversible color and magnetic switching rsc.org | Sensors, Molecular Switches |

| Light (UV/Vis) | BODIPY-Anthracene Dyads | Triplet state formation nih.gov | Photodynamic Therapy |

| Solvent Polarity | 2,5-Diarylpyridines | Solvatochromism (shift in emission color) researchgate.net | Environmental Sensors |

| pH | Polymer Hydrogels | Swelling/Collapse, Drug Release nih.gov | Drug Delivery |

| Electric Field | Electroactive Polymers | Change in shape or volume nih.gov | Actuators, Artificial Muscles |

Advanced In-Situ Characterization Techniques for Dynamic Process Studies

To fully understand and optimize the formation and function of materials based on 2,5-bis(4-bromophenyl)pyrazine, advanced in-situ characterization techniques are indispensable. These methods allow researchers to monitor dynamic processes in real-time, providing crucial insights into reaction mechanisms, intermediate species, and structural transformations.

For instance, studying the synthesis of pyrazines, which often occurs through the condensation of α-dicarbonyl and 1,2-diamine precursors, can be complex. nih.govnih.gov In-situ spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Raman spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy could be employed to track the concentrations of reactants, intermediates, and products during the synthesis of 2,5-bis(4-bromophenyl)pyrazine. This would enable the optimization of reaction conditions to improve yield and purity.

When this pyrazine derivative is incorporated into functional devices, techniques like in-situ X-ray diffraction or grazing-incidence wide-angle X-ray scattering (GIWAXS) could be used to study changes in the material's crystal structure or molecular packing in response to stimuli like heat or an electric field. For stimuli-responsive materials, time-resolved absorption and emission spectroscopy can reveal the dynamics of excited states and the kinetics of the responsive process, which is critical for understanding and improving their performance in applications like sensors or switches. nih.gov

Sustainable Synthetic Methodologies and Green Chemistry Principles for Pyrazine Derivatives

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. tandfonline.com Future research on 2,5-bis(4-bromophenyl)pyrazine should prioritize the development of sustainable synthetic routes.

Traditional methods for pyrazine synthesis can involve harsh conditions or the use of toxic reagents. tandfonline.com Emerging research has demonstrated greener alternatives, such as one-pot syntheses in environmentally benign solvents like deep eutectic solvents (DES). researchgate.net For example, the synthesis of symmetrical 2,5-diarylpyrazines has been successfully achieved from α-halo ketones in a choline (B1196258) chloride/glycerol (B35011) mixture, offering excellent yields and a more sustainable process. researchgate.net Another approach involves the use of heterogeneous catalysts that can be easily recovered and reused, minimizing waste.

Future efforts should focus on adapting these green methodologies for the synthesis of 2,5-bis(4-bromophenyl)pyrazine. This could involve exploring biocatalytic methods or catalyzed reactions that proceed under milder conditions with higher atom economy. tandfonline.com For example, developing a one-pot synthesis from readily available precursors would significantly improve the environmental footprint of its production.

Table 3: Comparison of Synthetic Approaches for Disubstituted Pyrazines

| Method | Precursors | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Classical Condensation | α-Diketones, 1,2-Diamines | Often requires subsequent oxidation step | Straightforward | May require harsh oxidants |

| From α-Halo Ketones | α-Halo Ketones, Ammonia (B1221849) source | Can be one-pot | High efficiency | May use volatile solvents |

| Deep Eutectic Solvent (DES) Synthesis | α-Halo Ketones | Choline Chloride/Glycerol, mild heat | Sustainable, high yield, recyclable solvent researchgate.net | May require optimization for specific substrates |

| Palladium-Catalyzed Cascade | Aminoacetonitriles, Arylboronic acids | Pd(II) catalyst, base | High yield for unsymmetrical pyrazines organic-chemistry.org | Use of expensive metal catalyst |

By focusing on these emerging paradigms, the scientific community can unlock the full potential of 2,5-bis(4-bromophenyl)pyrazine as a cornerstone for the next generation of advanced functional materials.

Q & A

What are the most reliable synthetic routes for 2,5-bis(4-bromophenyl)pyrazine in laboratory settings?

A common method involves coupling reactions using (Z)-β-haloenol acetates as precursors. For example, pyrazine derivatives with halogenated aryl groups can be synthesized via nucleophilic substitution or transition-metal-catalyzed cross-coupling. In one approach, brominated aryl groups are introduced using Suzuki or Ullmann coupling reactions under controlled conditions (e.g., Pd catalysts, inert atmosphere). Evidence from analogous compounds (e.g., 2,5-bis(4-chlorophenyl)pyrazine) suggests yields of ~60–80% with purification via column chromatography . Advanced methods like Sonogashira coupling (using ethynylarenes and Pd/Cu catalysts) may also adapt to brominated analogs .

How can researchers validate the purity and structural integrity of 2,5-bis(4-bromophenyl)pyrazine?

Key techniques include:

- NMR spectroscopy : Aromatic protons in 2,5-bis(4-bromophenyl)pyrazine typically appear as doublets (δ ~7.4–8.1 ppm) due to coupling between adjacent pyrazine and bromophenyl groups. The pyrazine ring protons resonate as singlets (δ ~8.9 ppm) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) should confirm the molecular ion peak (e.g., [M+H]⁺ for C₁₆H₁₀Br₂N₂, theoretical m/z 399.92) .

- Elemental analysis : Compare experimental C/H/N/Br percentages to theoretical values (e.g., C: 48.04%, H: 2.52%, N: 7.01%, Br: 39.92%) to detect impurities .

What crystallographic data are available for 2,5-bis(4-bromophenyl)pyrazine derivatives?

While direct data for the brominated compound is limited, analogous pyrazine structures (e.g., 2,5-bis(4-methylpyridin-2-yl)pyrazine) exhibit monoclinic crystal systems with unit cell parameters a = 16.45 Å, b = 6.07 Å, c = 21.61 Å, and β = 93.89°. Dihedral angles between pyrazine and aryl rings range from 7.88° to 14.2°, influencing packing efficiency and intermolecular interactions . For brominated derivatives, expect increased van der Waals interactions due to bromine’s polarizability.

How does computational modeling (e.g., DFT) aid in understanding the electronic properties of 2,5-bis(4-bromophenyl)pyrazine?

Density functional theory (DFT) can predict:

- HOMO-LUMO gaps : Pyrazine derivatives often exhibit gaps ~3.5–4.0 eV, with bromine substituents lowering the gap due to electron-withdrawing effects. For example, 2,5-di(phenylethynyl)pyrazine has a calculated HOMO-LUMO gap of 3.56 eV vs. 3.72 eV for benzene analogs .

- Charge distribution : Bromine’s electronegativity localizes electron density on the pyrazine ring, enhancing quinoidal character in the ground state .

- Thermochemical accuracy : Hybrid functionals (e.g., B3LYP) achieve <3 kcal/mol deviation in atomization energies, critical for reaction pathway simulations .

What are the challenges in reconciling theoretical and experimental elemental analysis data for halogenated pyrazines?

Discrepancies often arise from:

- Incomplete purification : Residual solvents (e.g., THF, CH₂Cl₂) may skew C/H ratios. For 2,5-bis(4-chlorophenyl)pyrazine, theoretical C: 63.81% vs. experimental 63.45% highlights the need for rigorous drying .

- Isotopic abundance : Bromine’s natural isotopic distribution (⁷⁹Br: 50.69%, ⁸¹Br: 49.31%) complicates MS interpretation, requiring high-resolution instruments .

How can 2,5-bis(4-bromophenyl)pyrazine be applied in coordination chemistry or materials science?

- Ligand design : The pyrazine core serves as a bridging ligand in binuclear metal complexes (e.g., Pt(II) or Mn(II)), enabling tunable photophysical properties for OLEDs. For example, Pt₂(Stpip)₂L complexes with pyrazine ligands show red phosphorescence (λem ~620 nm) .

- Metal-organic frameworks (MOFs) : Pyrazine derivatives like bipa (2,5-bis(1-imidazole)pyrazine) form MOFs with Zn²⁺ or Co²⁺, exhibiting luminescent sensing of nitroaromatics (e.g., detection limits <1 ppm) .

What strategies resolve contradictions in NMR spectral assignments for symmetric pyrazine derivatives?

- Symmetry analysis : The C₂ symmetry of 2,5-bis(4-bromophenyl)pyrazine simplifies proton splitting patterns. Use 2D NMR (COSY, NOESY) to confirm equivalent protons.

- Isotopic substitution : Synthesize deuterated analogs to distinguish overlapping signals.

- Computational NMR : DFT-predicted chemical shifts (e.g., using Gaussian) can validate experimental data .

What are the implications of substituent position (para vs. meta) on pyrazine reactivity?

- Steric effects : Para-substituted aryl groups minimize steric hindrance, favoring planar molecular geometries and enhanced π-stacking (critical for charge transport in OLEDs) .

- Electronic effects : Bromine’s para position withdraws electron density, increasing electrophilicity at the pyrazine ring’s nitrogen atoms, which enhances ligand-metal binding in coordination complexes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.